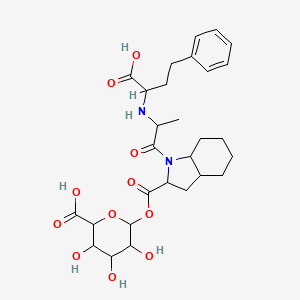
Trandolaprilat Acyl--D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trandolaprilat Acyl–D-glucuronide is a metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the conjugation of trandolaprilat with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Acyl–D-glucuronide involves the enzymatic conjugation of trandolaprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are membrane-bound and located in the liver . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the in vivo environment.
Industrial Production Methods: Industrial production of Trandolaprilat Acyl–D-glucuronide follows similar enzymatic processes but on a larger scale. The use of recombinant UGT enzymes and optimized reaction conditions ensures high yield and purity of the product. The process involves the fermentation of genetically engineered microorganisms that express the UGT enzymes, followed by extraction and purification of the glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions: Trandolaprilat Acyl–D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and is catalyzed by esterases, leading to the breakdown of the glucuronide conjugate into trandolaprilat and glucuronic acid.
Major Products: The major products formed from these reactions include trandolaprilat, glucuronic acid, and various protein adducts resulting from transacylation .
Scientific Research Applications
Trandolaprilat Acyl–D-glucuronide has several applications in scientific research:
Mechanism of Action
Trandolaprilat Acyl–D-glucuronide exerts its effects through the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure . The glucuronide conjugate itself is inactive but serves as a means of excreting the active trandolaprilat from the body .
Comparison with Similar Compounds
Trandolaprilat: The active metabolite of trandolapril, which directly inhibits ACE.
Other Acyl Glucuronides: Compounds such as ibuprofen acyl glucuronide and diclofenac acyl glucuronide, which are formed through similar glucuronidation processes and exhibit similar reactivity and potential for toxicity.
Uniqueness: Trandolaprilat Acyl–D-glucuronide is unique in its specific formation from trandolaprilat and its role in the metabolism and excretion of this ACE inhibitor. Its study provides valuable insights into the pharmacokinetics and safety of trandolapril and other similar drugs .
Properties
Molecular Formula |
C28H38N2O11 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38) |
InChI Key |
ZEDQQJMZPSYJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
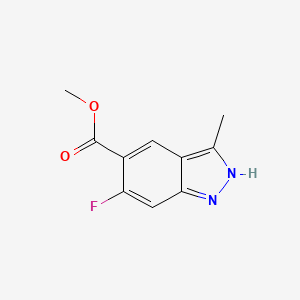
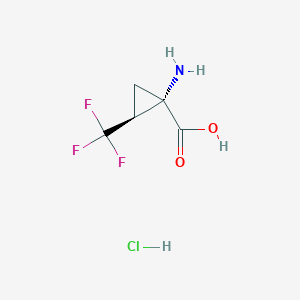
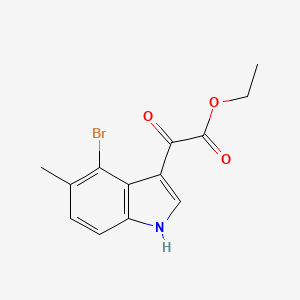
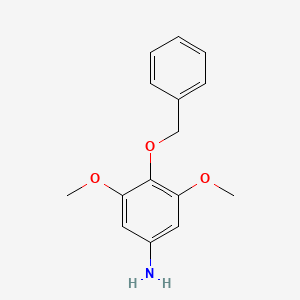
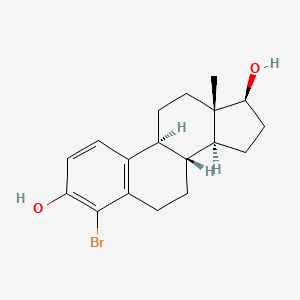
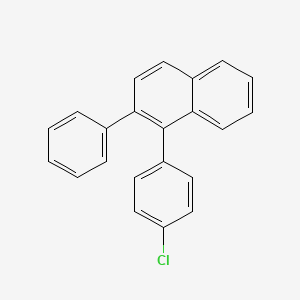


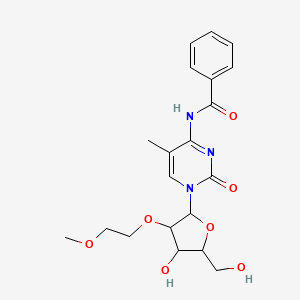
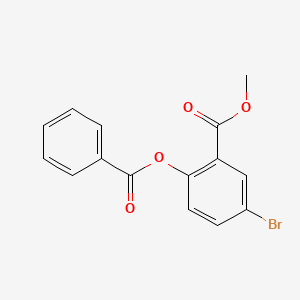
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)

